molecular formula C6H10O3S B14609581 2-Ethoxy-2-methyl-1,3-oxathiolan-5-one CAS No. 60977-88-0

2-Ethoxy-2-methyl-1,3-oxathiolan-5-one

Cat. No.: B14609581
CAS No.: 60977-88-0
M. Wt: 162.21 g/mol
InChI Key: NMSZGQIYAOBCSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-2-methyl-1,3-oxathiolan-5-one is an organosulfur compound with the molecular formula C6H10O3S It is a heterocyclic compound containing both sulfur and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-2-methyl-1,3-oxathiolan-5-one can be synthesized through the condensation of mercaptoethanol with formaldehyde, a typical method for the synthesis of thioacetals . The reaction involves the formation of a five-membered ring containing sulfur and oxygen atoms.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes controlling temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-methyl-1,3-oxathiolan-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur or oxygen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

2-Ethoxy-2-methyl-1,3-oxathiolan-5-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-ethoxy-2-methyl-1,3-oxathiolan-5-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur and oxygen atoms in the ring structure can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3-oxathiolan-5-one: A similar compound with a methyl group instead of an ethoxy group.

    2-Ethoxy-4-methyl-1,3-oxathiolan-5-one: Another derivative with a different substitution pattern.

Uniqueness

The presence of both ethoxy and methyl groups provides distinct steric and electronic properties compared to other similar compounds .

Properties

CAS No.

60977-88-0

Molecular Formula

C6H10O3S

Molecular Weight

162.21 g/mol

IUPAC Name

2-ethoxy-2-methyl-1,3-oxathiolan-5-one

InChI

InChI=1S/C6H10O3S/c1-3-8-6(2)9-5(7)4-10-6/h3-4H2,1-2H3

InChI Key

NMSZGQIYAOBCSA-UHFFFAOYSA-N

Canonical SMILES

CCOC1(OC(=O)CS1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.